4-[3-(4-fluorophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
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Overview
Description
4-[3-(4-Fluorophenyl)-5-(2-Hydroxyphenyl)-4,5-Dihydropyrazol-1-yl]-4-Oxobutanoic Acid is a complex organic compound characterized by the presence of fluorophenyl and hydroxyphenyl groups attached to a dihydropyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Fluorophenyl)-5-(2-Hydroxyphenyl)-4,5-Dihydropyrazol-1-yl]-4-Oxobutanoic Acid typically involves multi-step organic reactions One common method includes the condensation of 4-fluorobenzaldehyde with 2-hydroxyacetophenone to form a chalcone intermediate This intermediate then undergoes cyclization with hydrazine hydrate to form the dihydropyrazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Fluorophenyl)-5-(2-Hydroxyphenyl)-4,5-Dihydropyrazol-1-yl]-4-Oxobutanoic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the oxobutanoic acid moiety can be reduced to form a hydroxyl group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-[3-(4-Fluorophenyl)-5-(2-Hydroxyphenyl)-4,5-Dihydropyrazol-1-Yl]-4-Oxobutanoic Acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(4-Fluorophenyl)-5-(2-Hydroxyphenyl)-4,5-Dihydropyrazol-1-Yl]-4-Oxobutanoic Acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(4-Chlorophenyl)-5-(2-Hydroxyphenyl)-4,5-Dihydropyrazol-1-Yl]-4-Oxobutanoic Acid
- 4-[3-(4-Methoxyphenyl)-5-(2-Hydroxyphenyl)-4,5-Dihydropyrazol-1-Yl]-4-Oxobutanoic Acid
Uniqueness
4-[3-(4-Fluorophenyl)-5-(2-Hydroxyphenyl)-4,5-Dihydropyrazol-1-Yl]-4-Oxobutanoic Acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its chlorinated or methoxylated analogs.
Properties
Molecular Formula |
C19H17FN2O4 |
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Molecular Weight |
356.3 g/mol |
IUPAC Name |
4-[5-(4-fluorophenyl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C19H17FN2O4/c20-13-7-5-12(6-8-13)15-11-16(14-3-1-2-4-17(14)23)22(21-15)18(24)9-10-19(25)26/h1-8,16,23H,9-11H2,(H,25,26) |
InChI Key |
ZIMVMQWPQMYYOS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)F)C(=O)CCC(=O)O)C3=CC=CC=C3O |
Origin of Product |
United States |
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